molecular formula C15H13ClN2O4 B5530815 2-chloro-N-(2-methoxybenzyl)-4-nitrobenzamide

2-chloro-N-(2-methoxybenzyl)-4-nitrobenzamide

Cat. No.: B5530815
M. Wt: 320.73 g/mol
InChI Key: HHFJJGDUEXTJBJ-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methoxybenzyl)-4-nitrobenzamide is an organic compound with the molecular formula C15H13ClN2O4 It is a derivative of benzamide, featuring a chloro group, a methoxybenzyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methoxybenzyl)-4-nitrobenzamide typically involves the following steps:

    Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.

    Chlorination: The chloro group is introduced via chlorination, which can be done using chlorine gas or other chlorinating agents.

    Methoxybenzylation: The methoxybenzyl group is introduced through a Friedel-Crafts alkylation reaction, where benzene is treated with methoxybenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the intermediate product with an amine, such as ammonia or an amine derivative, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using efficient catalysts, controlling reaction temperatures, and employing purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methoxybenzyl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium or platinum catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Amines: Reduction of the nitro group yields amines.

    Hydroxy Derivatives: Substitution of the chloro group with hydroxide ions forms hydroxy derivatives.

Scientific Research Applications

2-chloro-N-(2-methoxybenzyl)-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methoxybenzyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxybenzyl groups contribute to the compound’s overall reactivity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-methoxybenzyl)acetamide
  • 2-chloro-N-(2-methoxybenzyl)benzamide

Uniqueness

2-chloro-N-(2-methoxybenzyl)-4-nitrobenzamide is unique due to the presence of both a nitro group and a methoxybenzyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[(2-methoxyphenyl)methyl]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-22-14-5-3-2-4-10(14)9-17-15(19)12-7-6-11(18(20)21)8-13(12)16/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFJJGDUEXTJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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